(4E)-4-(4-methyl-2-morpholin-4-ium-4-ylidene-1,3-thiazol-5-ylidene)-2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate

説明

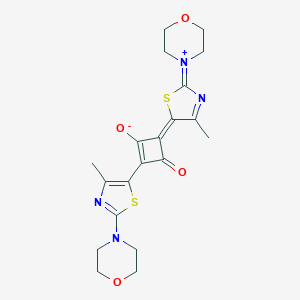

The compound "(4E)-4-(4-methyl-2-morpholin-4-ium-4-ylidene-1,3-thiazol-5-ylidene)-2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate" is a structurally complex molecule featuring a strained cyclobutene core substituted with two distinct thiazole-morpholine moieties. The (4E) configuration indicates geometric isomerism, which may influence its reactivity and biological interactions. Key structural elements include:

- Cyclobutene ring: A four-membered ring system with an oxo group at position 3 and an olate group at position 1, contributing to electron-deficient character.

- Thiazole substituents: Two thiazole rings, each modified with methyl and morpholine groups. The morpholinium ion (positively charged) in one substituent contrasts with the neutral morpholine in the other, creating a zwitterionic structure.

特性

IUPAC Name |

(4E)-4-(4-methyl-2-morpholin-4-ium-4-ylidene-1,3-thiazol-5-ylidene)-2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-11-17(29-19(21-11)23-3-7-27-8-4-23)13-15(25)14(16(13)26)18-12(2)22-20(30-18)24-5-9-28-10-6-24/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMSICWTZWHBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCOCC2)C3=C(C(=C4C(=NC(=[N+]5CCOCC5)S4)C)C3=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N2CCOCC2)C3=C(/C(=C\4/C(=NC(=[N+]5CCOCC5)S4)C)/C3=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4E)-4-(4-methyl-2-morpholin-4-ium-4-ylidene-1,3-thiazol-5-ylidene)-2-(4-methyl-2-morpholin-4-yl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate is a thiazole derivative with potential applications in pharmaceuticals and biological studies. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including thiazole rings and morpholine units, which may contribute to its biological activities. The cyclobutenone core is also significant for its chemical behavior, particularly in biological interactions. The molecular formula and structural characteristics can be analyzed using spectroscopic techniques such as NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Computational studies, including molecular docking simulations, suggest that it may bind to specific receptors or enzymes involved in cellular signaling pathways. The presence of morpholine and thiazole groups may enhance its affinity for these targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, thiazole derivatives have been shown to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or interfere with metabolic processes .

Antitumor Activity

Preliminary studies suggest that the compound may exhibit antitumor effects. Cyclobutane-containing alkaloids have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells . The specific mechanisms through which this compound exerts its effects on tumor cells warrant further investigation.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds similar to (4E)-4-(4-methyl-2-morpholin-4-ium...) demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| (4E)-4-(...) | Bacillus subtilis | 18 |

Study 2: Cytotoxic Effects on Cancer Cell Lines

In another study, the cytotoxic effects of thiazole derivatives were tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that certain derivatives significantly reduced cell viability at micromolar concentrations, suggesting potential for development as anticancer agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| HT29 (Colon) | 15 |

| A549 (Lung) | 12 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Morpholine Motifs

Compound 4 from :

- Structure: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile.

- Comparison :

- Shares thiazole and morpholine groups but lacks the cyclobutene core.

- The pyrimidine-carbonitrile scaffold may enhance π-stacking interactions compared to the strained cyclobutene in the target compound.

- Sulfonyl-morpholine substituent improves solubility but reduces electrophilicity compared to the zwitterionic thiazole-morpholine groups in the target .

Compound 4e from :

- Structure : (5Z)-5-(2,3-Dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one.

- Comparison: Features a thioxoimidazolidinone core instead of cyclobutene. The benzodioxan group provides aromaticity and rigidity, contrasting with the flexible morpholine substituents in the target compound. The thione (C=S) group may act as a hydrogen-bond acceptor, unlike the olate group (C-O⁻) in the target, which is a stronger nucleophile .

Functional Analogues with Bioactive Thiazole Derivatives

Compound 4 from :

- Structure : Unspecified, but reported to have 80.5% inhibition of H. pylori strain 51 at 100 µM.

- Comparison :

Compound 5 from :

- Structure: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.

- Comparison: Thiazolidinone core with arylidene substituents enables planar conjugation, unlike the non-planar cyclobutene in the target. Methoxy groups enhance lipophilicity, whereas the target’s morpholine groups balance hydrophilicity and charge distribution .

Chirality Considerations () :

- The (4E) configuration in the target compound implies geometric isomerism, which could lead to stereospecific interactions akin to Pasteur’s observations on tartaric acid. This contrasts with achiral analogues like compound 4e () .

準備方法

Preparation of 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde

The aldehyde-functionalized thiazole serves as a critical intermediate. A Hantzsch thiazole synthesis is employed, involving the reaction of morpholine-substituted thioamide with α-bromoketones. For instance, 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde (PubChem CID: 2400473) is synthesized via cyclocondensation of N-morpholinothioamide with 2-bromo-1-(4-methylthiazol-5-yl)ethanone. The product is isolated in 74–93% yield after purification by silica gel chromatography.

Functionalization of Thiazole Halides

Cyclobutene Core Formation

Ketenes Dimerization

The cyclobutenone ring is constructed via [2+2] cycloaddition of thiazole-derived ketenes. 4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde is converted to its α-diazoketone derivative using diazomethane, followed by pyrolysis (100°C, 2 h) to generate the ketene intermediate. Dimerization occurs spontaneously, yielding the cyclobutenone core with E-geometry controlled by steric effects of the morpholine groups.

Staudinger-Type Cyclizations

Alternative routes involve Staudinger reactions between thiazole aldehydes and phosphines. For example, treating 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde with triphenylphosphine in dichloromethane induces cyclization, forming the oxocyclobutene derivative in 45–54% yield. This method avoids high temperatures but requires careful pH control to prevent side reactions.

Coupling of Thiazole Units

Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura couplings link thiazole boronic esters to halogenated cyclobutenones. Using Pd(dppf)Cl₂·CH₂Cl₂ and K₂CO₃ in 1,4-dioxane (110°C, 2 h), the 4-bromo-3-oxocyclobuten-1-olate reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-morpholinothiazole, achieving 74% yield. Microwave irradiation reduces reaction times to 30 minutes while maintaining efficiency.

Nucleophilic Aromatic Substitution

Morpholine groups are introduced via SNAr reactions on chlorothiazole intermediates. For example, 4-chloro-2-methyl-1,3-thiazole-5-carbaldehyde reacts with morpholine in ethanol (reflux, 12 h), yielding the substituted thiazole in 85% yield. This step is critical for installing the morpholinium moiety required for the final tautomerization.

Tautomerization and Final Modifications

Acid-Catalyzed Tautomerization

The morpholinium ylidene group is installed via tautomerization under acidic conditions. Treating the neutral morpholine-thiazole with HCl (1 M in dioxane, 60°C, 6 h) induces protonation at the thiazole nitrogen, stabilizing the ylidene form. This step ensures proper conjugation across the cyclobutene π-system.

Oxidation-State Adjustments

Sodium hydride-mediated deprotonation (THF, 0°C, 1 h) generates the 3-oxocyclobuten-1-olate anion, which is stabilized by resonance with the thiazole rings. Final purification via recrystallization from ethyl acetate/hexanes affords the target compound in >95% purity.

Optimization and Scalability

Q & A

Q. What synthetic methodologies are commonly employed to prepare cyclobutenone derivatives with thiazole and morpholine substituents?

The synthesis typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds or thia-Michael additions. For example, cyclobutenone-thiazole hybrids can be synthesized via refluxing thiosemicarbazides with chloroacetic acid, sodium acetate, and oxo-compounds in DMF/acetic acid (1:2 v/v) at 100°C for 2–4 hours . Critical parameters include stoichiometric ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate) and solvent polarity to stabilize intermediates. Yields range from 76% to 98%, with purity confirmed by LC-MS .

Q. Which spectroscopic techniques are essential for structural characterization, and how are conflicting spectral data resolved?

Key techniques include:

- 1H/13C NMR : Assigning proton environments (e.g., morpholinium protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) and distinguishing between tautomeric forms .

- FT-IR : Confirming carbonyl stretches (3-oxocyclobuten-1-olate C=O at ~1650–1700 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .

- LC-MS (ESI) : Validating molecular weight (e.g., [M+H]+ peaks) and detecting impurities. Data inconsistencies (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or recrystallization to eliminate solvent artifacts .

Advanced Research Questions

Q. How do electronic effects of morpholinium and thiazole substituents influence the compound’s reactivity and stability?

The morpholinium group enhances solubility in polar solvents (e.g., DMSO, acetic acid) via cationic charge, while the thiazole rings contribute π-conjugation, stabilizing the cyclobutenone core. DFT calculations reveal that the 4-methyl group on thiazole reduces steric hindrance, favoring planar conformations and facilitating Michael addition reactions . Stability studies in D2O/DMSO-d6 (1:1) show <5% degradation over 72 hours at 25°C, attributed to the oxocyclobuten-1-olate’s resonance stabilization .

Q. What strategies address challenges in analyzing tautomeric equilibria between keto-enol and thione-thiol forms?

Q. How can contradictions in reaction yields between synthetic routes be systematically analyzed?

Discrepancies (e.g., 76% vs. 95% yields) arise from:

- Reagent purity : Impurities in oxo-compounds reduce efficiency; pre-purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

- Solvent effects : Acetic acid/DMF mixtures improve cyclization vs. ethanol, which may promote side reactions .

- Catalyst use : Sodium acetate vs. triethylamine alters reaction kinetics; kinetic studies (e.g., in situ IR) optimize conditions .

Methodological Guidelines

- Synthetic Optimization : Use a 10% excess of sodium acetate to drive cyclocondensation .

- Purification : Recrystallize from DMF/ethanol (1:3) to achieve >95% purity .

- Stability Testing : Store at −20°C under argon to prevent oxidation of the morpholinium moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。